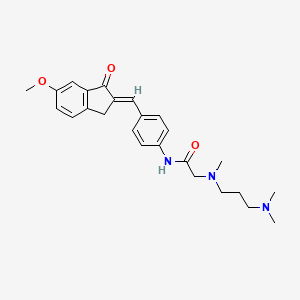
Cyanine5 NHS ester (bromide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyanine5 NHS ester (bromide) is a cyanine dye used primarily for labeling amino groups in peptides, proteins, and oligonucleotides. This compound is particularly useful in fluorescence labeling, where it can be excited using a red (635 nm) or a 488 nm argon laser . It is known for its high fluorescence intensity and stability, making it a valuable tool in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyanine5 NHS ester (bromide) typically involves the reaction of Cyanine5 dye with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under anhydrous conditions to prevent hydrolysis of the NHS ester .
Industrial Production Methods
Industrial production of Cyanine5 NHS ester (bromide) follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The product is then purified using chromatographic techniques such as high-performance liquid chromatography (HPLC) to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Cyanine5 NHS ester (bromide) primarily undergoes nucleophilic substitution reactions. The NHS ester group reacts with primary amines in peptides, proteins, and oligonucleotides to form stable amide bonds .
Common Reagents and Conditions
Reagents: N-hydroxysuccinimide (NHS), dicyclohexylcarbodiimide (DCC), dimethylformamide (DMF), dimethyl sulfoxide (DMSO)
Conditions: Anhydrous conditions, room temperature to slightly elevated temperatures
Major Products
The major product of the reaction between Cyanine5 NHS ester (bromide) and amino groups in biomolecules is a stable amide bond, resulting in the labeled peptide, protein, or oligonucleotide .
Scientific Research Applications
Cyanine5 NHS ester (bromide) has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of fluorescently labeled compounds for various analytical techniques.
Biology: Employed in fluorescence microscopy, flow cytometry, and other imaging techniques to label and track biomolecules.
Medicine: Utilized in diagnostic assays and imaging to detect and monitor diseases.
Industry: Applied in the development of fluorescent probes and sensors for various industrial applications .
Mechanism of Action
Cyanine5 NHS ester (bromide) exerts its effects through the formation of stable amide bonds with primary amines in biomolecules. The NHS ester group reacts with the amino groups, resulting in the covalent attachment of the fluorescent dye to the biomolecule. This labeling allows for the visualization and tracking of the biomolecule using fluorescence-based techniques .
Comparison with Similar Compounds
Similar Compounds
- Cyanine5 NHS ester (iodide)
- Cyanine5 NHS ester (chloride)
- Cyanine5.5 NHS ester
- Alexa Fluor 647
- DyLight 649
Uniqueness
Cyanine5 NHS ester (bromide) is unique due to its high fluorescence intensity and stability, making it particularly suitable for applications requiring long-term tracking and imaging. Compared to other similar compounds, it offers better photostability and lower background fluorescence, which enhances the accuracy and sensitivity of fluorescence-based assays .
Properties
Molecular Formula |
C36H42BrN3O4 |
|---|---|
Molecular Weight |
660.6 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 6-[(2E)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoate;bromide |
InChI |
InChI=1S/C36H42N3O4.BrH/c1-35(2)26-16-11-13-18-28(26)37(5)30(35)20-8-6-9-21-31-36(3,4)27-17-12-14-19-29(27)38(31)25-15-7-10-22-34(42)43-39-32(40)23-24-33(39)41;/h6,8-9,11-14,16-21H,7,10,15,22-25H2,1-5H3;1H/q+1;/p-1 |
InChI Key |
RYPKNZBTUJEYDG-UHFFFAOYSA-M |
Isomeric SMILES |
CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/C=C/3\C(C4=CC=CC=C4N3CCCCCC(=O)ON5C(=O)CCC5=O)(C)C)C)C.[Br-] |
Canonical SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)ON5C(=O)CCC5=O)(C)C)C)C.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4S)-4-[(2R)-1-(1,3-benzodioxol-5-yl)propan-2-yl]-4,5-dimethoxy-2-prop-2-enylcyclohexa-2,5-dien-1-one](/img/structure/B12390039.png)
![[(2R)-3-[2-[[6-[3-[(2R,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4S,5S,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropylamino]-6-oxohexanoyl]amino]ethoxy-hydroxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B12390042.png)


![4-amino-1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12390048.png)

![N-methyl-3-phenyl-3-[2,3,5,6-tetradeuterio-4-(trifluoromethyl)phenoxy]propan-1-amine;oxalic acid](/img/structure/B12390060.png)
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxypyridin-2-one](/img/structure/B12390064.png)






